

# Physical and chemical properties of 2-(4-Methoxyphenoxy)benzaldehyde

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## Compound of Interest

Compound Name: 2-(4-Methoxyphenoxy)benzaldehyde

Cat. No.: B092629

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## An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(4-Methoxyphenoxy)benzaldehyde**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical visualizations to support further research and application.

## Core Chemical Information

**2-(4-Methoxyphenoxy)benzaldehyde** is an aromatic aldehyde with a methoxyphenoxy substituent at the ortho position. Its chemical structure consists of a benzaldehyde ring linked to a methoxybenzene ring through an ether bond.

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	19434-36-7	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	228.24 g/mol	<a href="#">[1]</a>
InChI	1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3	<a href="#">[1]</a>
InChIKey	ZPGJUBFCROCTOT-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	O=Cc1ccccc1Oc2ccc(OC)cc2	<a href="#">[1]</a>

## Physical and Chemical Properties

Detailed experimental data for all physical properties of **2-(4-Methoxyphenoxy)benzaldehyde** are not readily available in the literature. The following tables summarize the known experimental data and predicted values, along with data for its isomers, 3-(4-Methoxyphenoxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde, for comparison.

Table 2: Physical Properties

Property	2-(4-Methoxyphenoxy)benzaldehyde	3-(4-Methoxyphenoxy)benzaldehyde	4-(4-Methoxyphenoxy)benzaldehyde
Physical Form	Solid[1]	Liquid[2]	Solid
Melting Point	57-61 °C[1]	Not applicable	58-62 °C[3]
Boiling Point	Predicted: 359.5 ± 27.0 °C at 760 mmHg	145 °C at 0.4 mmHg[2][4]	Predicted: 359.5 ± 27.0 °C at 760 mmHg[3]
Density	Predicted: 1.166 ± 0.06 g/cm <sup>3</sup>	1.089 g/mL at 25 °C[2]	Predicted: 1.166 ± 0.06 g/cm <sup>3</sup> [3]
Refractive Index (n <sub>20/D</sub> )	Not available	1.596[2]	Predicted: 1.591
Solubility	Soluble in organic solvents such as chloroform and DMSO.	Not specified.	Soluble in organic solvents.

Table 3: Spectral Data (Predicted and Comparative)

Data Type	2-(4-Methoxyphenoxy)benzaldehyde (Predicted/Expected)	Data from Isomers/Related Compounds
<sup>1</sup> H NMR	Expected chemical shifts (CDCl <sub>3</sub> ): Aldehyde proton (CHO) ~9.8-10.0 ppm (singlet); Aromatic protons ~6.8-8.0 ppm (multiplets); Methoxy protons (OCH <sub>3</sub> ) ~3.8 ppm (singlet).	4-isomer (experimental, CDCl <sub>3</sub> ): 9.90 (s, 1H, CHO), 7.81-7.83 (m, 2H), 6.99-7.05 (m, 4H), 6.92-6.95 (m, 2H), 3.83 (s, 3H, OCH <sub>3</sub> ). <a href="#">[5]</a>
<sup>13</sup> C NMR	Expected chemical shifts (CDCl <sub>3</sub> ): Carbonyl carbon (C=O) ~190-192 ppm; Aromatic carbons ~114-162 ppm; Methoxy carbon (OCH <sub>3</sub> ) ~55-56 ppm.	4-isomer (experimental, CDCl <sub>3</sub> ): 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH <sub>3</sub> ). <a href="#">[5]</a>
IR Spectroscopy	Expected characteristic peaks (cm <sup>-1</sup> ): ~2850 and ~2750 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600 and ~1500 (C=C stretch of aromatic rings), ~1240 (asymmetric C-O-C stretch of ether), ~1030 (symmetric C-O-C stretch of ether).	4-isomer (experimental): 1680 (s, C=O), 1595 (m), 1575 (s), 1495 (s), 1230 (s), 1195 (s), 1150 (s). <a href="#">[5]</a>

## Experimental Protocols

While a specific published protocol for the synthesis of **2-(4-Methoxyphenoxy)benzaldehyde** is not readily available, it can be synthesized through standard organic chemistry reactions such as the Williamson ether synthesis or the Ullmann condensation. Below are detailed hypothetical protocols based on these established methods.

## Synthesis via Williamson Ether Synthesis

This method involves the reaction of the sodium salt of 2-hydroxybenzaldehyde with 4-bromoanisole.

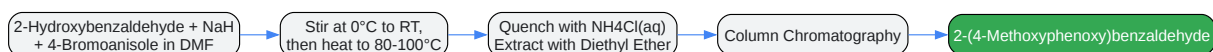
Materials:

- 2-Hydroxybenzaldehyde
- Sodium hydride (NaH)
- 4-Bromoanisole
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Add 4-bromoanisole (1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
- Quench the reaction by the slow addition of saturated aqueous NH<sub>4</sub>Cl.
- Extract the product with diethyl ether (3 x 50 mL).

- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **2-(4-Methoxyphenoxy)benzaldehyde**.



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**Figure 1:** Workflow for Williamson Ether Synthesis.

## Synthesis via Ullmann Condensation

This method involves the copper-catalyzed reaction of 2-bromobenzaldehyde with 4-methoxyphenol.[6]

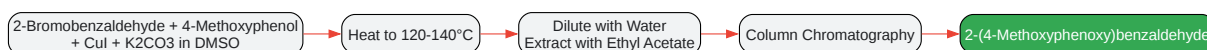
Materials:

- 2-Bromobenzaldehyde
- 4-Methoxyphenol
- Copper(I) iodide ( $\text{CuI}$ )
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Anhydrous dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Brine

- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq),  $\text{CuI}$  (0.1 eq), and  $\text{K}_2\text{CO}_3$  (2.0 eq).
- Add anhydrous DMSO to the vessel under an inert atmosphere.
- Heat the reaction mixture to 120-140 °C with vigorous stirring.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain **2-(4-Methoxyphenoxy)benzaldehyde**.



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**Figure 2:** Workflow for Ullmann Condensation.

## Biological Activity and Signaling Pathways

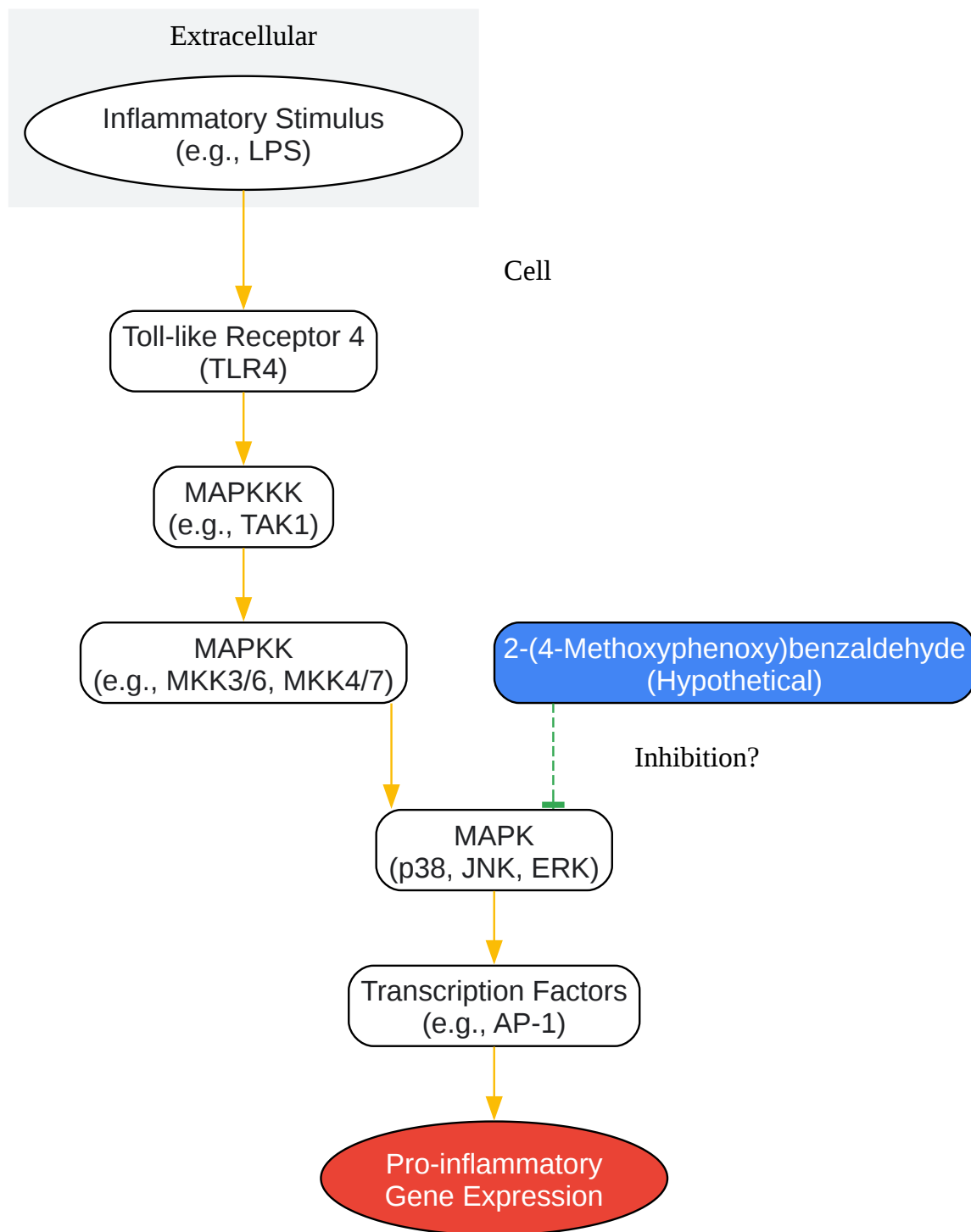
As of the date of this document, there is no specific literature available detailing the biological activity or the involvement of **2-(4-Methoxyphenoxy)benzaldehyde** in any signaling pathways. However, research on related benzaldehyde derivatives suggests potential areas for investigation.

For instance, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects. One study demonstrated that a novel benzaldehyde from a coral-derived fungus exerted anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells. This was achieved by inhibiting the phosphorylation of JNK, ERK, and p38.

Additionally, benzaldehyde itself has been evaluated for its potential as an antibiotic modulator and has shown toxic effects against *Drosophila melanogaster*.<sup>[7][8]</sup> These studies suggest that the benzaldehyde moiety is a pharmacologically active scaffold.

Given the lack of direct evidence, the following diagram illustrates a hypothetical signaling pathway based on the observed anti-inflammatory effects of a related benzaldehyde derivative. This serves as a potential logical framework for future research into the biological activities of **2-(4-Methoxyphenoxy)benzaldehyde**.





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**Figure 3:** Hypothetical Anti-Inflammatory Signaling Pathway.

## Conclusion

**2-(4-Methoxyphenoxy)benzaldehyde** is a readily synthesizable aromatic compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has summarized its known physical and chemical properties, provided detailed potential synthetic protocols, and suggested avenues for future research into its biological activities based on data from related compounds. The provided visualizations offer clear workflows and logical connections to aid in experimental design and hypothesis generation. Further experimental validation of the predicted properties and biological effects is warranted.

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